molecular formula C8H11NO2 B14303742 Anilino(methoxy)methanol CAS No. 113998-15-5

Anilino(methoxy)methanol

Cat. No.: B14303742
CAS No.: 113998-15-5
M. Wt: 153.18 g/mol
InChI Key: IFXFYHRXOXUPPD-UHFFFAOYSA-N
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Description

Anilino(methoxy)methanol is an organic compound that features both an aniline and a methoxy group attached to a methanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Anilino(methoxy)methanol can be synthesized through several methods. One common approach involves the reaction of aniline with methanol in the presence of a catalyst. For instance, cyclometalated ruthenium complexes have been shown to effectively catalyze the methylation of anilines with methanol under mild conditions (60°C) using sodium hydroxide as a base .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective and readily available reagents, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Anilino(methoxy)methanol undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The aniline group can be reduced to form corresponding amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield formaldehyde or formic acid, while reduction of the aniline group can produce various amines.

Scientific Research Applications

Anilino(methoxy)methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which anilino(methoxy)methanol exerts its effects involves interactions with various molecular targets. For instance, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the aniline group can engage in electrophilic aromatic substitution reactions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

    Aniline: A simpler compound with only an aniline group.

    Methoxymethanol: Contains a methoxy group attached to a methanol backbone.

    N-methylaniline: Features a methyl group attached to the nitrogen of aniline.

Uniqueness: Anilino(methoxy)methanol is unique due to the presence of both an aniline and a methoxy group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in organic synthesis and other applications .

Properties

CAS No.

113998-15-5

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

anilino(methoxy)methanol

InChI

InChI=1S/C8H11NO2/c1-11-8(10)9-7-5-3-2-4-6-7/h2-6,8-10H,1H3

InChI Key

IFXFYHRXOXUPPD-UHFFFAOYSA-N

Canonical SMILES

COC(NC1=CC=CC=C1)O

Origin of Product

United States

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